molecular formula C10H8BrN B1315735 7-(Bromomethyl)quinoline CAS No. 769100-08-5

7-(Bromomethyl)quinoline

Cat. No. B1315735
CAS RN: 769100-08-5
M. Wt: 222.08 g/mol
InChI Key: WBDJYELCKVSSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)quinoline, also known as BMQ, is an aromatic heterocyclic compound with a unique chemical structure and a wide range of applications in scientific research. It is an important intermediate in organic synthesis, and has been widely used as a reagent in the preparation of various compounds and materials. BMQ has been extensively studied for its potential applications in biochemistry, pharmacology, and other fields.

Scientific Research Applications

Anticancer Activity

7-(Bromomethyl)quinoline derivatives have been studied for their potential anticancer properties. The quinoline nucleus is present in various therapeutic agents, and modifications at the C-7 position, such as bromomethyl groups, can enhance biological activity . These derivatives can interact with DNA or cellular targets, leading to cytotoxic effects against cancer cells.

Antioxidant Properties

The structural framework of quinoline allows for the development of compounds with significant antioxidant capabilities. The bromomethyl group at the C-7 position may contribute to the scavenging of free radicals, protecting cells from oxidative stress, which is a contributing factor in many diseases .

Anti-Inflammatory Agents

Quinoline derivatives, including those with a 7-(bromomethyl) group, exhibit anti-inflammatory activity. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them valuable in the treatment of inflammatory disorders .

Antimalarial Applications

Quinolines are well-known for their antimalarial effects, with chloroquine being a famous example. Derivatives of 7-(Bromomethyl)quinoline could be synthesized to develop new antimalarial drugs that work by interfering with the life cycle of the malaria parasite .

Anti-SARS-CoV-2 (COVID-19)

Research has indicated that certain quinoline derivatives show promise as anti-SARS-CoV-2 agents. The bromomethyl substitution at the C-7 position might enhance the binding affinity to viral proteins, potentially leading to effective treatments for COVID-19 .

Antituberculosis Activity

The fight against tuberculosis (TB) has led to the exploration of quinoline derivatives as antituberculosis agents. 7-(Bromomethyl)quinoline compounds could target mycobacterial enzymes or pathways essential for the survival of the tuberculosis bacteria .

properties

IUPAC Name

7-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDJYELCKVSSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556833
Record name 7-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)quinoline

CAS RN

769100-08-5
Record name 7-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-methylquinoline (0.10 g, 0.70 mmol) in 5 ml of CCl4 was added NBS (0.14 g, 0.77 mmol) and AIBN (0.025 g, 0.15 mmol). The reaction mixture was heated at 100° C. for 2 h under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure and the residue was purified by column chromatography on silica (230-400M) using 1% ethyl acetate/hexane eluent to give the desired product (0.090 g, 58%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.025 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Bromomethyl)quinoline
Reactant of Route 2
Reactant of Route 2
7-(Bromomethyl)quinoline
Reactant of Route 3
Reactant of Route 3
7-(Bromomethyl)quinoline
Reactant of Route 4
Reactant of Route 4
7-(Bromomethyl)quinoline
Reactant of Route 5
7-(Bromomethyl)quinoline
Reactant of Route 6
7-(Bromomethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.